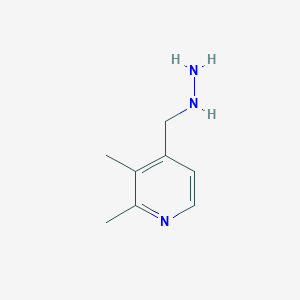![molecular formula C8H14Cl3N3 B15247849 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The compound’s structure allows for various chemical modifications, making it a versatile candidate for synthesizing new pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrimidine with an appropriate amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Similar structure but with a phenyl group at the 2-position.
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Contains a benzyl group at the 2-position, offering different pharmacological properties.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability. This makes it a more suitable candidate for certain pharmaceutical applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H14Cl3N3 |
|---|---|
Molekulargewicht |
258.6 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-9-4-2-8-7(1)5-10-6-11-8;;;/h5-6,9H,1-4H2;3*1H |
InChI-Schlüssel |
JZEWMDACUINMOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC2=NC=NC=C21.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
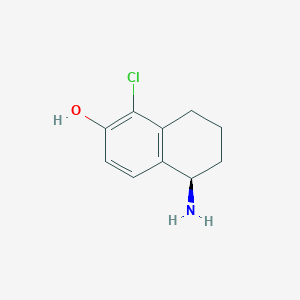
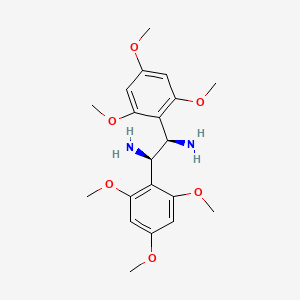
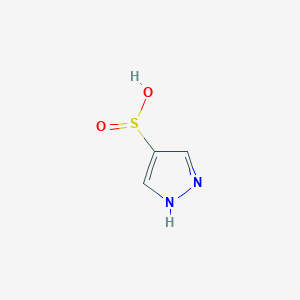
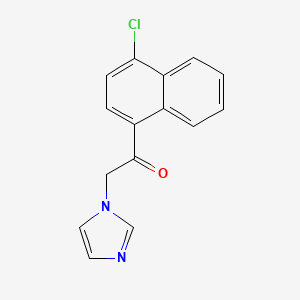
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)

![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)

![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

